molecular formula C17H14O5 B2614318 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622359-30-2

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B2614318
CAS No.: 622359-30-2
M. Wt: 298.294
InChI Key: JTTCQLLHONPVQU-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the aurone class, characterized by a benzofuran-3(2H)-one core with a Z-configuration at the exocyclic double bond. The structure features a furan-2-ylmethylene group at position 2 and an isobutyrate ester at position 5. Aurones are known for their anticancer properties, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site .

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10(2)17(19)21-12-5-6-13-14(9-12)22-15(16(13)18)8-11-4-3-7-20-11/h3-10H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTCQLLHONPVQU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid from oxidation, the corresponding alcohol from reduction, and halogenated or nitrated derivatives from substitution reactions .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antitumor Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. It may induce apoptosis and inhibit tumor growth by targeting specific molecular pathways.
  • Antimicrobial Properties : The compound shows potential as an antimicrobial agent, exhibiting activity against both Gram-positive and Gram-negative bacteria. Its structure suggests mechanisms that could disrupt bacterial cell walls or interfere with metabolic processes.
  • Antioxidant Activity : The presence of furan and benzofuran moieties enhances the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially reducing the risk or severity of neurodegenerative diseases through mechanisms such as reducing amyloid-beta accumulation and protecting neuronal cells from oxidative damage.

Case Study 1: Antitumor Effects

A study investigated the cytotoxicity of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate against various human cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with mechanisms linked to increased markers of apoptosis such as caspase activation.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related benzofuran derivatives. Compounds with a similar structural framework exhibited broad-spectrum activity against multiple bacterial strains, suggesting potential applications in treating infections.

Case Study 3: Antioxidant Properties

A comparative analysis highlighted that benzofuran derivatives with methoxy substitutions demonstrated enhanced antioxidant activities compared to their non-substituted counterparts. The study showed significant reductions in lipid peroxidation levels in treated cells, indicating protective effects against cellular damage.

Case Study 4: Neuroprotective Studies

Animal models treated with related benzofuran derivatives showed improved cognitive function and reduced neuroinflammation markers. Behavioral tests indicated enhanced memory retention in treated groups compared to controls, suggesting potential applications in neurodegenerative disease therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntitumorCytotoxicity against cancer cell linesIn vitro cytotoxicity assays
AntimicrobialBroad-spectrum activity against bacteriaAntimicrobial activity studies
AntioxidantScavenging of free radicalsComparative analysis on benzofurans
NeuroprotectionImproved cognitive function in animal modelsNeuroprotective studies

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that the furan and benzofuran moieties play a crucial role in its bioactivity .

Comparison with Similar Compounds

Key Structural Variations

The activity and pharmacokinetic properties of aurones depend on substituents at positions 2 and 6. Below is a comparative analysis of structurally related analogs:

Compound Name / ID Position 2 Substituent Position 6 Substituent Key Features
Target Compound: (Z)-2-(Furan-2-ylmethylene)-...-6-yl isobutyrate Furan-2-ylmethylene Isobutyrate ester Moderate lipophilicity; potential balance of solubility and bioavailability.
(Z)-2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-...-acetonitrile (5a) Indole-derived substituent Acetonitrile High potency (IC50 < 100 nM in PC-3 cells); targets tubulin colchicine site.
(Z)-2-(Pyridin-4-ylmethylene)-6-((2,6-dichlorobenzyl)oxy)-...-one (5b) Pyridinyl group 2,6-Dichlorobenzyl ether Selective for leukemia cells; in vivo efficacy in zebrafish T-ALL models.
(Z)-2-(4-Bromothiophen-2-ylmethylene)-...-acetate (A3) Bromothiophene Acetate ester Increased halogen-mediated lipophilicity; moderate yield (62%).
(Z)-2-((3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-...-carbamate (7h) Pyrazole-naphthalene hybrid Diethylcarbamate Bulky substituent; may reduce cell permeability but enhance target affinity.
(Z)-2-(Quinolin-7-ylmethylene)-...-triacetate (B5) Quinoline Sugar-linked triacetate Enhanced solubility due to glycosylation; lower melting point (204.7–205.0 °C).
(Z)-2-(3-Fluorobenzylidene)-...-methyl ester 3-Fluorophenyl Methyl ester Fluorine improves metabolic stability; lower molecular weight.

Research Findings and Clinical Potential

  • Advantages of Target Compound :
    • The furan group may confer metabolic stability over indole or pyridine rings.
    • Isobutyrate ester balances lipophilicity and hydrolysis resistance compared to methyl esters .
  • Limitations :
    • Lack of in vivo data for the target compound; analogs like 5a have superior preclinical validation .
    • Suboptimal potency compared to 5a’s IC50 values in solid tumors.

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The compound features a furan ring and a benzofuran moiety, which are known for their diverse biological properties. The structure can be represented as follows:

C15H15O4\text{C}_{15}\text{H}_{15}\text{O}_4

Biological Activity Overview

Research indicates that compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate exhibit various biological activities, including:

  • Antiviral Properties : Compounds containing furan and benzofuran structures have been studied for their inhibitory effects on viral enzymes, particularly in the context of SARS-CoV-2.
  • Anticancer Activity : Similar derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are crucial in treating chronic diseases.

Antiviral Activity

A study reported the discovery of 2-(furan-2-ylmethylene)hydrazine derivatives as novel inhibitors of SARS-CoV-2 main protease (Mpro). The compound F8–B6 demonstrated an IC50 value of 1.57 μM with low cytotoxicity (CC50 > 100 μM) in Vero and MDCK cells . This suggests that derivatives related to our compound may also possess similar antiviral properties.

CompoundIC50 (μM)CC50 (μM)
F8–B61.57>100
F8–B221.55>100

Anticancer Activity

In vitro studies on related benzofuran derivatives have indicated significant cytotoxicity against the MCF7 breast cancer cell line. For instance, a derivative with a similar structure was found to induce apoptosis in cancer cells through the mitochondrial pathway .

The proposed mechanism involves the inhibition of key enzymes involved in viral replication and cancer cell proliferation. The interaction of the compound with target proteins can lead to conformational changes that inhibit their activity.

Q & A

Q. What are the recommended synthetic routes for (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate, and how can intermediates be validated?

A multi-step approach is typically employed:

  • Step 1 : Synthesize the benzofuran core via [3,3]-sigmatropic rearrangement or Friedel-Crafts acylation, leveraging methodologies from structurally related benzofuran derivatives .
  • Step 2 : Introduce the furan-2-ylmethylene group using Wittig or Horner-Wadsworth-Emmons reactions under controlled stereochemical conditions.
  • Step 3 : Esterify the 6-hydroxy group with isobutyryl chloride in anhydrous conditions.
    Validation : Intermediates should be characterized via 1H^1H-/13C^{13}C-NMR, HRMS, and X-ray crystallography (if crystalline) to confirm regiochemistry and stereochemistry .

Q. How should researchers address stability concerns during storage and handling?

  • Storage : Store in airtight containers at 2–8°C in a dry, inert atmosphere to prevent hydrolysis or oxidation of the ester and α,β-unsaturated ketone moieties .
  • Handling : Use glove boxes under nitrogen for air-sensitive steps. Monitor purity via HPLC before critical experiments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR to confirm Z-configuration (via coupling constants of the α,β-unsaturated system) and 13C^{13}C-NMR for carbonyl and ester group validation .
  • IR : Key peaks for C=O (1700–1750 cm1^{-1}) and conjugated C=C (1600–1650 cm1^{-1}) .
  • MS : HRMS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of the Z-isomer?

  • Use Density Functional Theory (DFT) to calculate transition-state energies for competing E/Z pathways.
  • Software like Gaussian or ORCA can predict steric and electronic effects of substituents on the furan and benzofuran rings .
  • Validate predictions with experimental 1H^1H-NMR coupling constants and NOE correlations .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzofuran derivatives?

  • Comparative SAR Studies : Systematically modify substituents (e.g., isobutyrate vs. sulfonate at C6) and evaluate biological activity trends .
  • Root-Cause Analysis : Replicate conflicting studies under standardized conditions (e.g., solvent, concentration, assay type) to isolate variables like impurity interference .

Q. How can degradation pathways be elucidated under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13).
  • Analytical Tools : LC-MS/MS to identify degradation products (e.g., hydrolyzed isobutyrate or oxidized furan rings) .
  • Mechanistic Insights : Use kinetic modeling to determine activation energy (EaE_a) for dominant degradation pathways.

Q. What experimental design considerations minimize matrix interference in environmental or biological assays?

  • Sample Preparation : Include solid-phase extraction (SPE) to remove interfering organic compounds from complex matrices .
  • Control Experiments : Spike recovery tests with isotopically labeled analogs to validate quantification accuracy.
  • Hyperspectral Imaging (HSI) : For environmental samples, use HSI to distinguish target compound signals from background pollutants .

Q. How can structure-activity relationships (SAR) guide the development of analogs with enhanced properties?

  • Key Modifications :
    • Replace the isobutyrate group with bulkier esters (e.g., pivalate) to modulate lipophilicity.
    • Introduce electron-withdrawing groups on the benzofuran ring to stabilize the α,β-unsaturated ketone .
  • Evaluation : Test analogs for thermal stability (DSC/TGA) and bioactivity (e.g., enzyme inhibition assays) .

Methodological Resources

  • Synthetic Protocols : Cascade [3,3]-sigmatropic rearrangements , esterification under Schotten-Baumann conditions .
  • Computational Tools : DFT for stereochemical control , molecular docking for SAR .
  • Analytical Workflows : LC-MS/MS for degradation profiling , X-ray crystallography for absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.